Core Physical Properties of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine: An Analytical and Predictive Guide
Core Physical Properties of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine: An Analytical and Predictive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine represents a significant scaffold in medicinal chemistry and materials science, combining the reactive potential of a chloropyrimidine with the unique electronic properties of methoxy and trifluoromethyl groups. As a potentially novel or specialized reagent, comprehensive experimental data on its physical properties are not widely cataloged. This technical guide provides a detailed analysis of its core physical characteristics, leveraging predictive methods based on established data from structurally analogous compounds. Furthermore, it offers robust, field-tested protocols for the empirical determination of these properties, ensuring scientific integrity and reproducibility. This document is intended to serve as an essential resource for researchers, enabling them to handle, utilize, and modify this compound with a foundational understanding of its physical nature.
Molecular Structure and Identity
The foundational step in understanding a compound's physical properties is a thorough analysis of its molecular structure. The substituents on the pyrimidine core—a chloro group, a methoxy group, and a trifluoromethyl group—each impart distinct electronic and steric effects that collectively define its behavior.
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IUPAC Name: 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine
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Molecular Formula: C₆H₄ClF₃N₂O
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CAS Number: While a specific CAS number for this exact structure is not readily found in major databases, structurally related compounds are well-documented.
Caption: 2D structure of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine.
Predictive Analysis of Physical Properties Based on Structural Analogs
Direct experimental values for the target compound are scarce. However, we can construct a reliable predictive model by examining the physical properties of closely related pyrimidines. The key structural differences are the substituents at the 2, 4, and 6 positions.
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | 5993-98-6 | 196.56 | Not Available | Not Available | Not Available |
| 4-Chloro-2-methoxy-6-methylpyrimidine | 97041-37-7 | 172.60 | Not Available | Not Available | Not Available |
| 4-Chloro-2-(trifluoromethyl)pyrimidine | 1514-96-1 | 182.52 | Not Available | 115.4 (Predicted)[1] | 1.504 (Predicted)[1] |
| 2-Chloro-4-(trifluoromethyl)pyrimidine | 33034-67-2 | 182.52 | Not Available | 60 / 10 mmHg | 1.513 at 25°C |
| 4-Chloro-2-methylthiopyrimidine | 49844-90-8 | 160.63 | -2 | 139-140 / 36 mmHg | 1.381 at 25°C |
Analysis of Substituent Effects:
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Trifluoromethyl (CF₃) Group: This powerful electron-withdrawing group significantly increases the molecular weight and polarity compared to a methyl (CH₃) group. This generally leads to a higher boiling point due to stronger intermolecular dipole-dipole interactions. The high electronegativity of fluorine can also decrease basicity of the pyrimidine ring.
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Methoxy (OCH₃) Group: Compared to a methyl group, the methoxy group is also electron-withdrawing by induction but can be electron-donating by resonance. It adds a polar ether linkage, which can increase solubility in polar organic solvents.
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Chloro (Cl) Group: The chloro atom at the 4-position is a key reactive site, susceptible to nucleophilic substitution. Its presence contributes significantly to the compound's molecular weight and density.
Predicted Properties for 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine:
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Physical State: Likely to be a liquid or a low-melting solid at room temperature, similar to its analogs.
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Boiling Point: Expected to be relatively high, likely above 150°C at atmospheric pressure, given the combined mass and polarity of the chloro, methoxy, and trifluoromethyl groups. It will likely require distillation under reduced pressure to prevent decomposition.
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Density: Predicted to be significantly greater than water, likely in the range of 1.4 - 1.6 g/mL, consistent with other chlorinated and fluorinated heterocyclic compounds.[1]
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Solubility: Expected to have low solubility in water but good solubility in common organic solvents like chloroform, ethyl acetate, and methanol.[1]
Standardized Protocols for Experimental Property Determination
For any novel compound, predictive analysis must be validated by empirical measurement. The following protocols are designed to be self-validating and provide a clear, reproducible path to characterizing the physical properties of the title compound.
Caption: Workflow for the experimental determination and validation of physical properties.
Melting Point Determination (Capillary Method)
Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. A sharp, narrow melting range is a primary hallmark of a pure crystalline compound.
Protocol:
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Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.
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Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
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Measurement:
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Heat the sample rapidly to about 15-20°C below the expected melting point.
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Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
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Record the temperature at which the first drop of liquid appears (T1).
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Record the temperature at which the last solid particle melts (T2).
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Reporting: Report the result as a melting range (T1 - T2). For a pure compound, this range should be less than 2°C.
Boiling Point Determination (Under Reduced Pressure)
Causality: Many complex organic molecules, especially those with multiple functional groups, are thermally unstable and will decompose at their atmospheric boiling point. Measurement under vacuum lowers the required temperature, preserving the compound's integrity.
Protocol:
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Apparatus: Assemble a microscale distillation apparatus suitable for vacuum work. Include a thermometer with the bulb placed just below the side arm leading to the condenser.
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Sample Introduction: Place a small volume of the liquid sample (1-2 mL) and a boiling chip or magnetic stirrer into the distillation flask.
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Vacuum Application: Seal the system and slowly apply a vacuum using a vacuum pump protected by a cold trap. Record the stable pressure (P) using a manometer.
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Heating: Gently heat the flask using an oil bath.
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Measurement: Record the temperature at which a steady stream of condensate is observed on the thermometer bulb. This is the boiling point at pressure P.
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Extrapolation (Optional): Use a pressure-temperature nomograph to estimate the boiling point at atmospheric pressure (760 mmHg).
Solubility Profiling (Shake-Flask Method)
Causality: Solubility is governed by the principle of "like dissolves like." Profiling solubility in a range of solvents with varying polarities provides critical information for reaction setup, purification, formulation, and biological assays.
Protocol:
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Solvent Selection: Prepare vials containing a standard volume (e.g., 1 mL) of various solvents:
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Non-polar: Hexanes, Toluene
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Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)
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Polar Protic: Ethanol, Methanol
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Aqueous: Deionized Water, Phosphate-Buffered Saline (PBS, pH 7.4)
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Sample Addition: Add a pre-weighed amount of the compound (e.g., 1 mg) to each vial.
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Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
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Observation & Quantification:
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Visually inspect for undissolved solid.
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For quantitative measurement, centrifuge the samples to pellet any undissolved solid.
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Carefully remove an aliquot of the supernatant, dilute appropriately, and measure the concentration using a calibrated analytical technique (e.g., HPLC-UV or LC-MS).
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Reporting: Report solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively in units of mg/mL or mol/L.
Spectroscopic and Spectrometric Confirmation
While not physical properties in the classical sense, spectroscopic data are indispensable for confirming the identity and purity of the compound, which is a prerequisite for accurate physical property measurement.
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¹H NMR: Expect a singlet for the methoxy (OCH₃) protons around 3.9-4.2 ppm and a singlet for the lone aromatic proton on the pyrimidine ring (C5-H) around 7.0-7.5 ppm.
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¹³C NMR: Distinct signals for the methoxy carbon, the trifluoromethyl carbon (a quartet due to C-F coupling), and the four unique pyrimidine ring carbons.
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¹⁹F NMR: A sharp singlet for the three equivalent fluorine atoms of the CF₃ group.
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Mass Spectrometry (MS): The molecular ion peak (M+) should show a characteristic isotopic pattern for a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula to within 5 ppm.
Safety, Handling, and Storage
Based on GHS classifications for structurally similar compounds, 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine should be handled with care.[2][3]
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Hazard Profile (Predicted):
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Handling:
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Storage:
Conclusion
This guide establishes a comprehensive profile for 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine by integrating predictive analysis with standardized experimental protocols. While direct empirical data is limited, the analysis of structural analogs provides a solid foundation for estimating its key physical properties, including its state, boiling point, density, and solubility. The provided methodologies offer a clear pathway for researchers to obtain precise, verifiable data. Adherence to the outlined safety and handling procedures is paramount to ensure the safe and effective use of this versatile chemical building block in research and development.
References
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Chemsrc. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2. Available from: [Link]
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PubChem. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749. Available from: [Link]
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Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]
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PubChem. 4-Chloro-2-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 15294369. Available from: [Link]
- Google Patents. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
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PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]
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MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Available from: [Link]
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Cole-Parmer. Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. Available from: [Link]
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PubChemLite. 4-chloro-2-(methoxymethyl)pyrimidine (C6H7ClN2O). Available from: [Link]
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